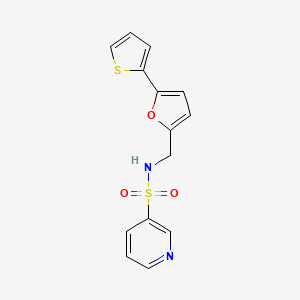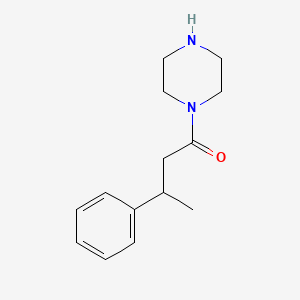
3-Phenyl-1-(piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Phenyl-1-(piperazin-1-yl)butan-1-one” is a chemical compound with the CAS Number: 926206-96-4 . It has a molecular weight of 232.33 . The IUPAC name for this compound is 1-(3-phenylbutanoyl)piperazine . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H20N2O/c1-12(13-5-3-2-4-6-13)11-14(17)16-9-7-15-8-10-16/h2-6,12,15H,7-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound’s boiling point is not specified in the search results.
Scientific Research Applications
Pharmacological Applications
- Antidepressant and Antianxiety Activities : Research on novel derivatives of 3-Phenyl-1-(piperazin-1-yl)butan-1-one has indicated potential antidepressant and antianxiety effects. Compounds synthesized with this structure showed promising results in behavioral despair tests and antianxiety tests in albino mice (J. Kumar et al., 2017).
Anti-Malarial Potential
- Anti-Malarial Activity : Certain derivatives of this compound have been identified as potential anti-malarial agents. The structural features of these compounds, particularly the presence of the piperazine ring, contribute to their anti-malarial properties (W. Cunico et al., 2009).
Antifungal Applications
- Antifungal Properties : Certain optically active azole derivatives containing the this compound moiety have exhibited significant antifungal activity against a variety of fungal cultures, including Candida and Aspergillus species (R. Upadhayaya et al., 2004).
Antidiabetic Potential
- Antidiabetic Applications : A study explored the molecular association between a derivative of this compound and 2-hydroxypropyl-β-cyclodextrin, revealing improved solubility and maintaining antidiabetic activity in vitro (R. Devine et al., 2020).
Neuroprotective Applications
- Potential in Treating Alzheimer's Disease : A novel compound, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, which is a derivative of this compound, has shown promise as a multi-target therapeutic neuroprotective agent for Alzheimer's disease (L. Lecanu et al., 2010).
Calcium Channel Blocker
- Calcium Channel Blocking Effects : A study involving the synthesis of 4-amino-1-{4-[(4-chloro-phenyl)-phenyl-methyl]-piperazin-1-yl}-butan-1-one, a novel T-type calcium channel blocker with a structure similar to this compound, highlighted its potential as a pain reliever and analgesic in neuropathic pain models (K. Noh et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-phenyl-1-piperazin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(13-5-3-2-4-6-13)11-14(17)16-9-7-15-8-10-16/h2-6,12,15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGMEGORFZXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

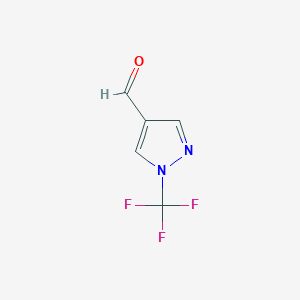
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

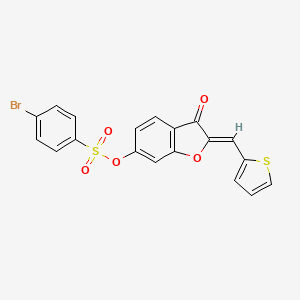
![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)
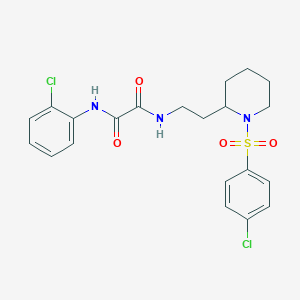
![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)
![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)
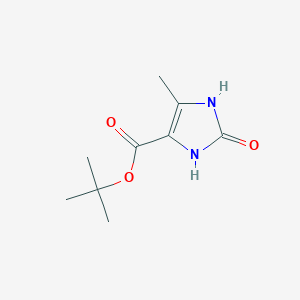

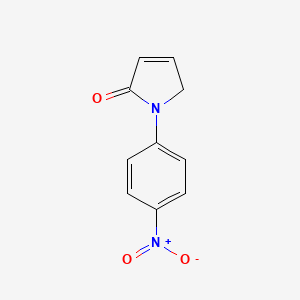

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)
